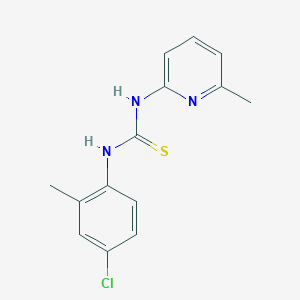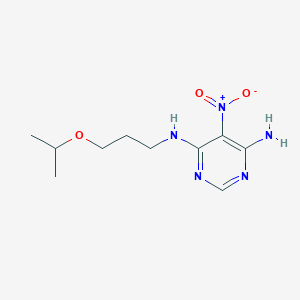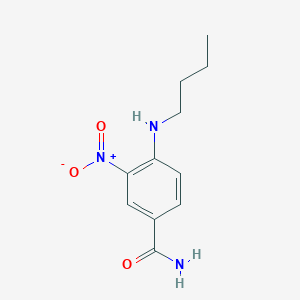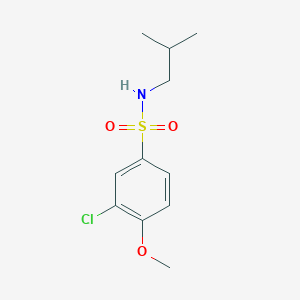
1-(4-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea
概要
説明
N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 6-methyl-2-pyridinecarbothioamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Amines, thiols, organic solvents, and mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with various functional groups.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea can be compared with other thiourea derivatives, such as:
- N-phenyl-N’-(6-methyl-2-pyridinyl)thiourea
- N-(4-chlorophenyl)-N’-(6-methyl-2-pyridinyl)thiourea
- N-(4-chloro-2-methylphenyl)-N’-(2-pyridinyl)thiourea
Uniqueness: The unique combination of the 4-chloro-2-methylphenyl and 6-methyl-2-pyridinyl groups in N-(4-chloro-2-methylphenyl)-N’-(6-methyl-2-pyridinyl)thiourea imparts distinct chemical properties and biological activities that may not be observed in other similar compounds. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-9-8-11(15)6-7-12(9)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPOENTHXIAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4136105.png)

![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)
![4,10-Bis(prop-2-enyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)

![N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea](/img/structure/B4136164.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4136170.png)
![2-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4136172.png)
![isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate](/img/structure/B4136183.png)
![4-(2-{[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B4136202.png)
![N-(diphenylmethyl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4136207.png)

![1-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4136217.png)

